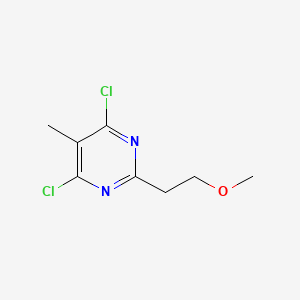![molecular formula C16H25NO B13249362 {1-[2-Amino-1-(4-ethylphenyl)ethyl]cyclopentyl}methanol](/img/structure/B13249362.png)
{1-[2-Amino-1-(4-ethylphenyl)ethyl]cyclopentyl}methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
{1-[2-Amino-1-(4-ethylphenyl)ethyl]cyclopentyl}methanol is an organic compound with the molecular formula C16H25NO It is characterized by a cyclopentyl ring attached to a methanol group and an aminoethyl group substituted with a 4-ethylphenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of {1-[2-Amino-1-(4-ethylphenyl)ethyl]cyclopentyl}methanol typically involves the following steps:
Formation of the Aminoethyl Intermediate: The initial step involves the reaction of 4-ethylbenzaldehyde with a suitable amine to form the corresponding imine. This imine is then reduced to yield the aminoethyl intermediate.
Cyclopentylation: The aminoethyl intermediate is then reacted with cyclopentyl bromide under basic conditions to form the cyclopentylated product.
Methanol Addition: Finally, the cyclopentylated product is treated with methanol in the presence of a catalyst to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of industrial-grade reagents and catalysts to ensure high yield and purity.
化学反応の分析
Types of Reactions
{1-[2-Amino-1-(4-ethylphenyl)ethyl]cyclopentyl}methanol undergoes various types of chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The amino group can be reduced to form the corresponding amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products
Oxidation: Formation of {1-[2-Amino-1-(4-ethylphenyl)ethyl]cyclopentyl}carboxylic acid.
Reduction: Formation of {1-[2-Amino-1-(4-ethylphenyl)ethyl]cyclopentyl}amine.
Substitution: Formation of {1-[2-Amino-1-(4-bromophenyl)ethyl]cyclopentyl}methanol.
科学的研究の応用
{1-[2-Amino-1-(4-ethylphenyl)ethyl]cyclopentyl}methanol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, such as its role as a precursor in drug synthesis.
Industry: Utilized in the development of new materials and as an intermediate in the production of specialty chemicals.
作用機序
The mechanism of action of {1-[2-Amino-1-(4-ethylphenyl)ethyl]cyclopentyl}methanol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to changes in their activity.
Pathways Involved: It may influence signaling pathways, metabolic pathways, or other cellular processes, resulting in various biological effects.
類似化合物との比較
Similar Compounds
- {1-[2-Amino-1-(4-methylphenyl)ethyl]cyclopentyl}methanol
- {1-[2-Amino-1-(4-dimethylamino)phenyl]ethyl]cyclopentyl}methanol
Uniqueness
{1-[2-Amino-1-(4-ethylphenyl)ethyl]cyclopentyl}methanol is unique due to the presence of the 4-ethylphenyl group, which imparts distinct chemical and biological properties compared to its analogs
特性
分子式 |
C16H25NO |
|---|---|
分子量 |
247.38 g/mol |
IUPAC名 |
[1-[2-amino-1-(4-ethylphenyl)ethyl]cyclopentyl]methanol |
InChI |
InChI=1S/C16H25NO/c1-2-13-5-7-14(8-6-13)15(11-17)16(12-18)9-3-4-10-16/h5-8,15,18H,2-4,9-12,17H2,1H3 |
InChIキー |
UNKFUGQVFQQLBY-UHFFFAOYSA-N |
正規SMILES |
CCC1=CC=C(C=C1)C(CN)C2(CCCC2)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(Piperidin-4-yl)-1H,2H,3H-imidazo[4,5-c]pyridin-2-one hydrochloride](/img/structure/B13249282.png)
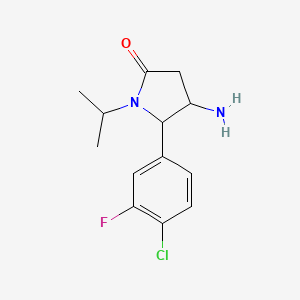
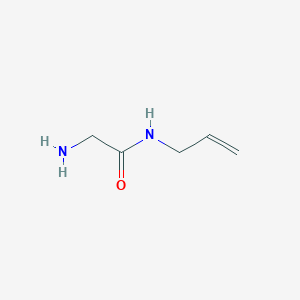
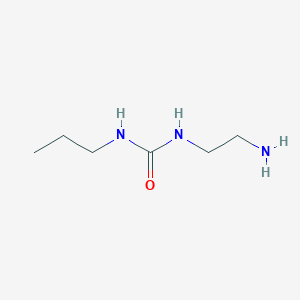
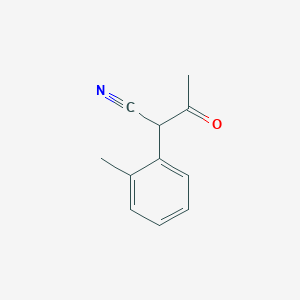
![2-[(Azetidin-3-yloxy)methyl]benzonitrile](/img/structure/B13249312.png)
![(2-Methylbutyl)[1-(pyridin-3-yl)ethyl]amine](/img/structure/B13249318.png)
![4-[2-(Benzylsulfanyl)ethyl]piperidine hydrochloride](/img/structure/B13249322.png)
![(Z)-tert-Butyl({1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methylidene)amine](/img/structure/B13249326.png)
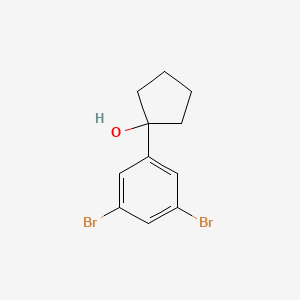
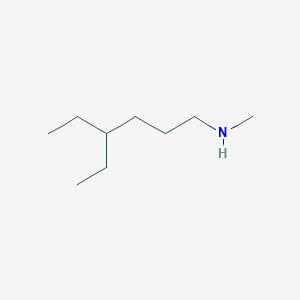
![3-Chloro-2-{[(2-methylpropyl)amino]methyl}phenol](/img/structure/B13249342.png)

